molecular formula C9H7BrCl2O2 B14019476 Ethyl 2-bromo-4,5-dichlorobenzoate

Ethyl 2-bromo-4,5-dichlorobenzoate

Cat. No.: B14019476
M. Wt: 297.96 g/mol
InChI Key: YJPIYKOEINOXKE-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4,5-dichlorobenzoate is a halogenated aromatic ester featuring bromine and chlorine substituents at positions 2, 4, and 5 of the benzene ring, with an ethyl ester group at the carbonyl position.

Synthesis and Characterization: The compound is typically synthesized via esterification of 2-bromo-4,5-dichlorobenzoic acid with ethanol under acidic or catalytic conditions. Characterization methods include:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and ester functionality .
  • IR spectroscopy to identify the ester carbonyl stretch (~1700 cm⁻¹) and halogen-related vibrations .

Properties

Molecular Formula

C9H7BrCl2O2

Molecular Weight

297.96 g/mol

IUPAC Name

ethyl 2-bromo-4,5-dichlorobenzoate

InChI

InChI=1S/C9H7BrCl2O2/c1-2-14-9(13)5-3-7(11)8(12)4-6(5)10/h3-4H,2H2,1H3

InChI Key

YJPIYKOEINOXKE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1Br)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-4,5-dichlorobenzoate can be synthesized through several methods. One common approach involves the esterification of 2-bromo-4,5-dichlorobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Another method involves the bromination and chlorination of ethyl benzoate. This multi-step process includes:

  • Bromination of ethyl benzoate using bromine in the presence of a catalyst like iron(III) bromide.
  • Chlorination of the resulting ethyl 2-bromobenzoate using chlorine gas or a chlorinating agent such as sulfuryl chloride.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-4,5-dichlorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux.

Major Products

    Nucleophilic Substitution: Substituted benzoates depending on the nucleophile used.

    Reduction: 2-bromo-4,5-dichlorobenzyl alcohol.

    Hydrolysis: 2-bromo-4,5-dichlorobenzoic acid.

Scientific Research Applications

Ethyl 2-bromo-4,5-dichlorobenzoate is utilized in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: Potential use in the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: As a precursor in the manufacture of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-4,5-dichlorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms enhance the compound’s electrophilicity, making it a potent inhibitor of certain enzymes. The ester group allows for easy modification, enabling the design of derivatives with improved activity and selectivity.

Comparison with Similar Compounds

Structural Features

Ethyl 2-bromo-4,5-dichlorobenzoate is distinguished by its trihalogenated aromatic system and ester group. Key structural analogs include:

  • 2-Bromoacetophenone derivatives: These lack the ester group and dichloro substituents but share the brominated aromatic core (e.g., 2-bromo-4'-methoxyacetophenone, C₉H₉BrO₂) .
  • Halogenated benzoylmethylene compounds : Such as 2-bromo-4-p-nitrobenzoylmethylenemesitylene (C₁₇H₁₅BrN₂O₃), which feature nitro and benzoyl groups instead of ester functionalities .

Physical Properties

Compound Name Molecular Formula Melting Point (°C) Key IR Bands (cm⁻¹) NMR Shifts (δ, ppm)
This compound C₉H₇BrCl₂O₂ Not reported ~1700 (C=O ester) Aromatic H: ~7.5–8.0
2-Bromoacetophenone C₈H₇BrO 50–52 ~1680 (C=O ketone) Aromatic H: ~7.6–8.0
2-Bromo-4-p-nitrobenzoylmethylenemesitylene C₁₇H₁₅BrN₂O₃ 154–155 ~1670 (C=O ketone), ~1520 (NO₂) Aromatic H: ~7.0–7.5

Key Observations :

  • The ester group in this compound lowers its melting point compared to nitro-substituted analogs (e.g., 154–155°C for nitrobenzoyl derivatives) .
  • Halogenation increases molecular weight and polarity, influencing solubility in organic solvents like ethyl acetate or hexane .

Chemical Reactivity

  • Hydrogenation: Unlike 2-bromo-4-p-nitrobenzoylmethylenemesitylene, which undergoes catalytic hydrogenation to form p-aminobenzoyl derivatives , this compound may resist reduction of the ester group under mild conditions.
  • Nucleophilic Substitution : The bromine at position 2 is likely more reactive than chlorine substituents due to weaker C-Br bonds, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .

Research Findings and Gaps

  • Structural Analysis : Crystallographic data for this compound is absent in the provided evidence. Tools like SHELX could resolve its crystal structure to compare packing efficiency with analogs.
  • Spectral Data : Reported IR and NMR trends align with related compounds, but experimental validation is needed .
  • Thermal Stability : The compound’s decomposition profile remains unstudied, unlike nitrobenzoyl derivatives, which show thermal stability up to 200°C .

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